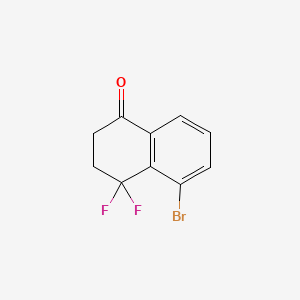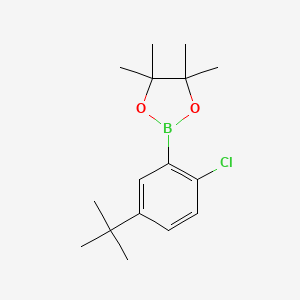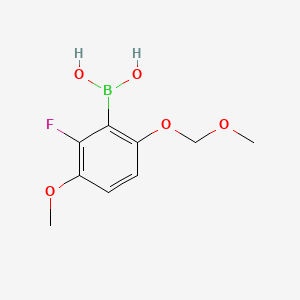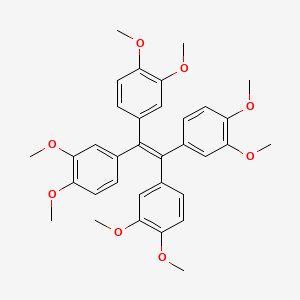
Lenalidomide-CO-C5-Br
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenalidomide-CO-C5-Br is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a thalidomide analog with significant therapeutic applications, particularly in the treatment of multiple myeloma and myelodysplastic syndromes. The addition of the CO-C5-Br moiety potentially enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-CO-C5-Br typically involves the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride. This reaction forms the nitro precursor, which is then further processed to obtain the final compound . The reaction conditions are optimized using techniques such as Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance spectroscopy (1H NMR), and carbon-13 nuclear magnetic resonance spectroscopy (13C NMR).
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities for clinical and research applications .
Chemical Reactions Analysis
Types of Reactions: Lenalidomide-CO-C5-Br undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine .
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. These derivatives are studied for their potential therapeutic applications in different medical conditions .
Scientific Research Applications
Lenalidomide-CO-C5-Br has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a model compound for studying the effects of structural modifications on pharmacological properties. Researchers explore how different substituents affect the compound’s activity and stability .
Biology: In biology, this compound is used to study cellular processes and molecular interactions. It helps in understanding how immunomodulatory drugs interact with cellular targets and pathways .
Medicine: In medicine, the compound is primarily studied for its potential in treating hematological malignancies such as multiple myeloma and myelodysplastic syndromes. It is also explored for its anti-inflammatory and anti-angiogenic properties .
Industry: In the pharmaceutical industry, this compound is used in the development of new therapeutic agents. Its derivatives are tested for their efficacy and safety in preclinical and clinical trials .
Mechanism of Action
Lenalidomide-CO-C5-Br exerts its effects by modulating the activity of the CRL4 CRBN E3 ubiquitin ligase complex. This modulation leads to the ubiquitination and subsequent proteasomal degradation of specific transcription factors such as IKZF1 and IKZF3. These transcription factors are crucial for the survival of multiple myeloma cells, and their degradation results in the death of these cancer cells . Additionally, the compound affects various cytokine production pathways, enhancing the immune response against cancer cells .
Properties
Molecular Formula |
C19H22BrN3O4 |
|---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
6-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]hexanamide |
InChI |
InChI=1S/C19H22BrN3O4/c20-10-3-1-2-7-16(24)21-14-6-4-5-12-13(14)11-23(19(12)27)15-8-9-17(25)22-18(15)26/h4-6,15H,1-3,7-11H2,(H,21,24)(H,22,25,26) |
InChI Key |
GENKZDVLLULPQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


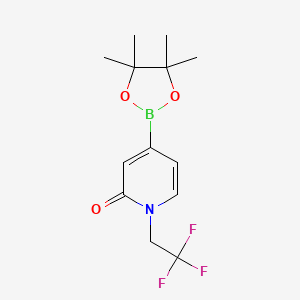
![(2S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6,6-bis(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B14774997.png)
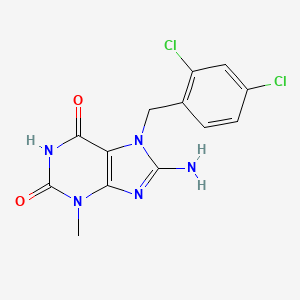
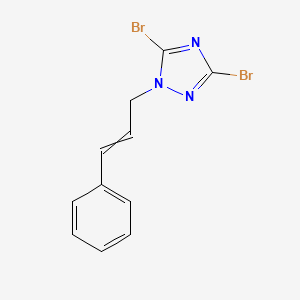

![(2-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14775043.png)


